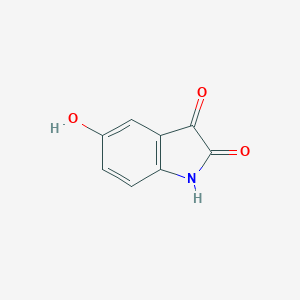

5-Hydroxyindolin-2,3-dion

Übersicht

Beschreibung

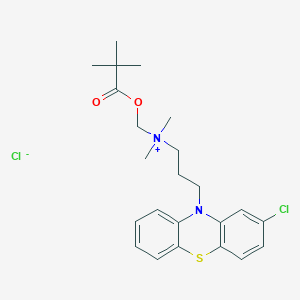

EMD-66684 is a synthetic, non-peptide antagonist of the Angiotensin II Type 1 receptor. It is known for its high potency and selectivity, with an effective concentration range of 1-100 nanomolar. This compound is primarily used in scientific research to study cardiovascular diseases and related physiological processes .

Wissenschaftliche Forschungsanwendungen

EMD-66684 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung von Rezeptor-Ligand-Interaktionen und Signaltransduktionswegen eingesetzt.

Biologie: Untersucht die Rolle von Angiotensin-II-Rezeptoren Typ 1 in zellulären Prozessen.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, Bluthochdruck und verwandten Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den Angiotensin-II-Rezeptor Typ 1 abzielen .

5. Wirkmechanismus

EMD-66684 entfaltet seine Wirkung, indem es den Angiotensin-II-Rezeptor Typ 1 antagonisiert. Dieser Rezeptor ist an der Regulierung des Blutdrucks und des Flüssigkeitshaushalts beteiligt. Durch die Blockierung des Rezeptors hemmt EMD-66684 die Bindung von Angiotensin II und verhindert die nachgeschaltete Signalkaskade, die zu Vasokonstriktion und erhöhtem Blutdruck führt. Die hohe Affinität der Verbindung zum Rezeptor sorgt für eine effektive Hemmung bei niedrigen Konzentrationen .

Ähnliche Verbindungen:

Losartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist Typ 1 mit ähnlichen Anwendungen bei der Behandlung von Bluthochdruck.

Valsartan: Bekannt für seine hohe Selektivität und Potenz als Angiotensin-II-Rezeptor-Antagonist Typ 1.

Irbesartan: Wird zur Behandlung von Bluthochdruck und diabetischer Nephropathie eingesetzt.

Eindeutigkeit von EMD-66684: EMD-66684 zeichnet sich durch seine hohe Potenz und Selektivität aus, mit einem IC50-Wert von 0,7 Nanomolar für den Angiotensin-II-Rezeptor Typ 1. Dies macht es zu einem wertvollen Werkzeug in Forschungsumgebungen, in denen eine präzise Modulation der Rezeptoraktivität erforderlich ist .

Wirkmechanismus

Target of Action

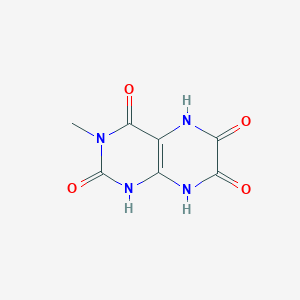

The primary target of 5-Hydroxyindoline-2,3-dione, also known as 5-Hydroxyisatin , is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

5-Hydroxyindoline-2,3-dione interacts with its target by accelerating gut contractility. This is achieved through the activation of L-type calcium channels located on the colonic smooth muscle cells . The compound’s interaction with these channels results in significant changes in gut motility.

Biochemical Pathways

The compound is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-Hydroxyindoline-2,3-dione via the tryptophanase (TnaA) enzyme . This microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Pharmacokinetics

It is known that oral administration of 5-htp results in the detection of 5-hydroxyindoline-2,3-dione in fecal samples of healthy volunteers, indicating that it is absorbed and metabolized in the body

Result of Action

The action of 5-Hydroxyindoline-2,3-dione results in a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, the stimulation of a cell line model of intestinal enterochromaffin cells by 5-Hydroxyindoline-2,3-dione results in a significant increase in serotonin production .

Action Environment

The production of 5-Hydroxyindoline-2,3-dione is influenced by environmental factors such as pH levels. The production of the compound is inhibited upon pH reduction in in vitro studies . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH level of the environment in which it is present.

Biochemische Analyse

Biochemical Properties

5-Hydroxyindoline-2,3-dione interacts with various enzymes and proteins. It is an inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 8.4 μM . This suggests that it can interact with the active site of this enzyme and inhibit its activity. The nature of this interaction is likely to involve binding to the enzyme’s active site, preventing it from catalyzing its usual reaction.

Cellular Effects

The effects of 5-Hydroxyindoline-2,3-dione on cells are diverse. It has been shown to inhibit the activation of particulate guanylyl cyclase in rat brain and heart membranes This suggests that it can influence cell signaling pathways

Molecular Mechanism

At the molecular level, 5-Hydroxyindoline-2,3-dione exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it inhibits MAO-A by binding to its active site . This can lead to changes in the levels of monoamines in the cell, which can have wide-ranging effects on cellular function.

Metabolic Pathways

5-Hydroxyindoline-2,3-dione is involved in the metabolism of tryptophan, an essential amino acid . It is produced by the metabolism of 5-hydroxytryptophan (5-HTP) by gut bacteria via the tryptophanase (TnaA) enzyme . This suggests that it interacts with this enzyme, and possibly others, in its metabolic pathway.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von EMD-66684 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten gehören:

- Bildung des Imidazo[4,5-c]pyridin-Kerns.

- Einführung der Biphenyl-Einheit.

- Funktionalisierung mit einem Tetrazolring.

Industrielle Produktionsmethoden: Die industrielle Produktion von EMD-66684 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung synthetisiert, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: EMD-66684 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Substitution: EMD-66684 kann Substitutionsreaktionen eingehen, insbesondere an den Biphenyl- und Tetrazol-Einheiten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Vergleich Mit ähnlichen Verbindungen

Losartan: Another Angiotensin II Type 1 receptor antagonist with similar applications in treating hypertension.

Valsartan: Known for its high selectivity and potency as an Angiotensin II Type 1 receptor antagonist.

Irbesartan: Used in the treatment of hypertension and diabetic nephropathy.

Uniqueness of EMD-66684: EMD-66684 stands out due to its high potency and selectivity, with an IC50 value of 0.7 nanomolar for the Angiotensin II Type 1 receptor. This makes it a valuable tool in research settings where precise modulation of receptor activity is required .

Eigenschaften

IUPAC Name |

5-hydroxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEUAVRUUFUMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438484 | |

| Record name | 5-hydroxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116569-09-6 | |

| Record name | 5-Hydroxyisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hydroxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)

![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)